molecular formula C10H23N<br>CH3(CH2)4NH(CH2)4CH3<br>C10H23N B1346568 Dipentylamine CAS No. 2050-92-2

Dipentylamine

Cat. No. B1346568
Key on ui cas rn: 2050-92-2
M. Wt: 157.3 g/mol
InChI Key: JACMPVXHEARCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840664

Procedure details

A reaction vessel was charged with diamylamine, 65.2 g, tall oil 1-hydroxyethyl-2-imidazoline, 145 g, and bismuth 2-ehtylhexyl-carboxylate, 103.3 g. Carbon disulfide, 45 g, was charged with cooling to control the exothermic reaction and then was maintained at 80° C. The reaction was stripped under vacuum to yield bismuth diamyldithiocarbamate and imidazoline salt of 2-ethylhexyl-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-hydroxyethyl-2-imidazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bismuth 2-ehtylhexyl-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].OC([N:15]1[CH2:19][CH2:18][N:17]=[CH:16]1)C.[CH2:20]([CH:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][C:24]([O-:26])=[O:25])[CH3:21].[Bi+3:31].C(C(CCCC)CC([O-])=O)C.C(C(CCCC)CC([O-])=O)C.[C:54](=[S:56])=[S:55]>>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[Bi+3:31].[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[NH:17]1[CH2:18][CH2:19][N:15]=[CH:16]1.[CH2:20]([CH:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][C:24]([O-:26])=[O:25])[CH3:21] |f:2.3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)NCCCCC
Name
1-hydroxyethyl-2-imidazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)N1C=NCC1
Name
bismuth 2-ehtylhexyl-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC(=O)[O-])CCCC.[Bi+3].C(C)C(CC(=O)[O-])CCCC.C(C)C(CC(=O)[O-])CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
the exothermic reaction

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)N(C([S-])=S)CCCCC.[Bi+3].C(CCCC)N(C([S-])=S)CCCCC.C(CCCC)N(C([S-])=S)CCCCC
Name
Type
product
Smiles
N1C=NCC1
Name
Type
product
Smiles
C(C)C(CC(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05840664

Procedure details

A reaction vessel was charged with diamylamine, 65.2 g, tall oil 1-hydroxyethyl-2-imidazoline, 145 g, and bismuth 2-ehtylhexyl-carboxylate, 103.3 g. Carbon disulfide, 45 g, was charged with cooling to control the exothermic reaction and then was maintained at 80° C. The reaction was stripped under vacuum to yield bismuth diamyldithiocarbamate and imidazoline salt of 2-ethylhexyl-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-hydroxyethyl-2-imidazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bismuth 2-ehtylhexyl-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH2:4][CH3:5].OC([N:15]1[CH2:19][CH2:18][N:17]=[CH:16]1)C.[CH2:20]([CH:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][C:24]([O-:26])=[O:25])[CH3:21].[Bi+3:31].C(C(CCCC)CC([O-])=O)C.C(C(CCCC)CC([O-])=O)C.[C:54](=[S:56])=[S:55]>>[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[Bi+3:31].[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[CH2:7]([N:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[C:54](=[S:55])[S-:56])[CH2:8][CH2:9][CH2:10][CH3:11].[NH:17]1[CH2:18][CH2:19][N:15]=[CH:16]1.[CH2:20]([CH:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][C:24]([O-:26])=[O:25])[CH3:21] |f:2.3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)NCCCCC
Name
1-hydroxyethyl-2-imidazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C)N1C=NCC1
Name
bismuth 2-ehtylhexyl-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC(=O)[O-])CCCC.[Bi+3].C(C)C(CC(=O)[O-])CCCC.C(C)C(CC(=O)[O-])CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
the exothermic reaction

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)N(C([S-])=S)CCCCC.[Bi+3].C(CCCC)N(C([S-])=S)CCCCC.C(CCCC)N(C([S-])=S)CCCCC
Name
Type
product
Smiles
N1C=NCC1
Name
Type
product
Smiles
C(C)C(CC(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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